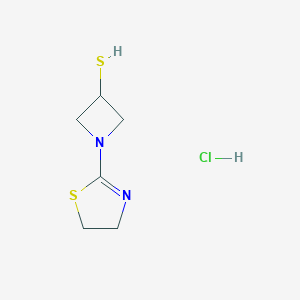

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Description

Introduction to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride

This compound (CAS: 179337-57-6) features a 4,5-dihydrothiazole ring fused to an azetidine scaffold, with a thiol group at the 3-position and a hydrochloride counterion. Its molecular formula is C₆H₁₁ClN₂S₂ , and it has a molecular weight of 210.8 g/mol . It serves as a key intermediate in synthesizing antibiotics like tebipenem , a carbapenem-class β-lactam.

Structural Significance in Medicinal Chemistry

The compound’s hybrid structure combines two pharmacologically relevant heterocycles:

- Thiazole : A five-membered ring with sulfur and nitrogen atoms, known for antimicrobial and anticancer activities.

- Azetidine : A four-membered saturated ring offering conformational rigidity, enhancing target binding.

Key structural features:

| Feature | Role |

|---|---|

| Thiol (-SH) group | Enables disulfide bonding & redox activity |

| Protonated amine | Enhances water solubility |

| Dihydrothiazole ring | Stabilizes electron-deficient systems |

This combination allows interactions with biological targets like enzymes and receptors, making it valuable in drug design.

Historical Context and Research Motivations

First reported in the early 2000s, the compound gained attention as a precursor for tebipenem pivoxil , an oral carbapenem antibiotic. Recent studies highlight its role in:

- Antimicrobial hybrids : Thiazole-azetidine scaffolds inhibit bacterial cell wall synthesis.

- Anticancer agents : Analogues show activity against BRAF V600E mutants in melanoma.

- Anti-inflammatory applications : Derivatives reduce nitric oxide production in macrophages.

Research is driven by the need to overcome antibiotic resistance and develop targeted therapies.

Core Heterocyclic Features: Thiazole and Azetidine Hybrids

Thiazole Component

- Electronic properties : The sulfur atom participates in π-conjugation, enhancing stability.

- Bioactivity : Thiazoles inhibit DNA gyrase and topoisomerase IV in bacteria.

Azetidine Component

- Ring strain : The four-membered ring induces reactivity, facilitating nucleophilic substitutions.

- Stereochemical control : The azetidine’s rigidity aids in designing enantioselective drugs.

- Hantzsch-thiazole synthesis : Reacting azetidine-3-thiol with phenacyl bromide.

- Cyclocondensation : Using thiourea derivatives and α-haloketones.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Phenacyl bromide, DMF, 25°C | 65–75% |

| 2 | HCl gas, ethanol | 82% |

Data from .

Research Findings and Applications

Biological Activity

- Antibacterial : MIC values of 2–8 μg/mL against Staphylococcus aureus.

- Anticancer : IC₅₀ = 0.16 μM against MCF-7 breast cancer cells.

- Enzyme inhibition : Suppresses VEGFR2 kinase (IC₅₀ = 9.2 μM).

Industrial Use

- Pharmaceutical intermediate : Supplied by manufacturers like Beijing Lunarsun Pharmaceutical for tebipenem production.

- Scalability : Available in bulk quantities (100g to 25kg) with >98% purity.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 134–136°C |

| Solubility | Sparingly in chloroform |

| Stability | Hygroscopic; store at 2–8°C under N₂ |

| Appearance | White to off-white powder |

Data from .

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQPQHGYHHHITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475000 | |

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179337-57-6 | |

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with 3-Hydroxyazetidine Hydrochloride

In the first step, 2-(methylthio)-4,5-dihydrothiazole undergoes nucleophilic substitution with 3-hydroxyazetidine hydrochloride in the presence of a base, yielding 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ol. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at 50–60°C for 6–8 hours.

Mesylation with Methanesulfonyl Chloride

The hydroxyl group of the intermediate is activated via mesylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C. This step generates the mesylate derivative, which is highly reactive toward thiolation.

Thiolation with Potassium Ethanethioate

Thiolation is achieved by treating the mesylated compound with potassium ethanethioate in acetone under reflux conditions (56°C) for 12 hours. This step introduces the thiol group, forming 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thioacetate.

Hydrolysis to the Hydrochloride Salt

The thioacetate intermediate is hydrolyzed using hydrochloric acid (HCl) in a water-ethanol mixture, yielding the final product as a hydrochloride salt. The total reported yield for this four-step process is 42%, with purity confirmed via HPLC.

Patent-Optimized Synthesis with Intermediate Refinement

A 2020 patent (CN112321582B) details an optimized synthesis route emphasizing intermediate purification to enhance yield and purity.

Preparation of Crude Intermediate I

The process begins with 3-methylsulfonyloxy-1-(1,3-thiazole-2-yl)azetidine and potassium thioacetate in ethyl acetate. Acidic hydrolysis (pH 1.2–4.5) with sulfuric acid separates the aqueous phase containing the crude intermediate.

Decolorization with Magnesium Powder

A critical innovation involves decolorizing the crude intermediate using magnesium powder (0.1–0.5% w/w) at 20–40°C. This step removes dark impurities, increasing HPLC purity from 82% to 96.8%.

Alkaline Extraction and Drying

The decolorized aqueous phase is extracted with ethyl acetate after adjusting to pH 8.8 with potassium bicarbonate. Anhydrous magnesium sulfate is used for drying, followed by reduced-pressure concentration to obtain the refined intermediate.

Hydrolysis to Final Product

Hydrolysis of the refined intermediate with aqueous HCl yields this compound with >98% purity. The patent-reported yield is 77.5% after refinement.

Pharmaceutical Application: Lincomycin Derivative Synthesis

A 2016 Nature study demonstrates the compound’s utility in synthesizing lincomycin derivatives with enhanced antibacterial activity.

Coupling with Lincomycin Core

The thiol group of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol reacts with a mesylated lincomycin derivative (compound 6 ) in dimethylformamide (DMF) at 80°C for 15 hours. Triphenylphosphine and diethyl azodicarboxylate facilitate the coupling, achieving a 48% yield.

Deprotection and Purification

The coupled product undergoes deprotection using sodium methoxide in methanol, followed by silica gel chromatography to isolate the final lincomycin derivative. This method underscores the compound’s role in antibiotic development.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Optimization Strategies

Nucleophilic Substitution Dynamics

The reactivity of 3-hydroxyazetidine hydrochloride in step 1 is attributed to the strained azetidine ring, which enhances nucleophilicity. Solvent choice (e.g., DMF vs. ethyl acetate) significantly impacts reaction rates and byproduct formation.

Role of Magnesium in Decolorization

Magnesium powder acts as a reducing agent, likely neutralizing quinoid impurities formed during acidic hydrolysis. The minimal usage (0.001–0.01:1 mass ratio) ensures cost-effectiveness.

Solvent and pH Optimization

Ethyl acetate is preferred for its balance of polarity and immiscibility with water, facilitating phase separation. pH control during extraction (pH 1.2–4.5 for acid, 8.8–9.5 for base) minimizes degradation.

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

-

Melting Point : 85–90°C (decomposition observed above 100°C).

-

Solubility : Soluble in water, DMSO, and methanol (>50 mg/mL).

Industrial and Research Implications

The patent-optimized method is particularly suited for large-scale production due to its high yield and purity, while the four-step approach remains valuable for laboratory-scale synthesis. The pharmaceutical application highlights the compound’s versatility in antibiotic design, though further studies are needed to explore broader therapeutic applications.

Chemical Reactions Analysis

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The thiazole and azetidine rings may also interact with biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure and pharmacological relevance can be contextualized against related azetidine- and thiazole-containing derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities.

Structural Analogues

7(S)-7-Deoxy-7-[1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ylthio]lincomycin (10e)

- Structure : A lincomycin derivative incorporating the azetidine-thiol-thiazole moiety as a substituent.

- Key Differences :

- Activity : Demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to unmodified lincomycin, highlighting the role of the azetidine-thiazole component in improving drug efficacy .

Other Azetidine-Thiol Derivatives

- Example : 3-Mercaptoazetidine derivatives (without thiazole substitution).

- Key Differences :

- Lack of the 4,5-dihydrothiazole ring reduces conformational rigidity and sulfur-mediated interactions.

- Lower molecular weight (~140–160 g/mol ) and altered solubility profiles compared to the target compound.

- Activity : Generally exhibit weaker antibacterial effects, underscoring the importance of the dihydrothiazole ring in enhancing target binding .

Physicochemical Properties

| Property | 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol HCl | 3-Mercaptoazetidine Derivatives | 10e (Lincomycin Derivative) |

|---|---|---|---|

| Molecular Weight (g/mol) | 210.75 | 140–160 | ~800 |

| Melting Point (°C) | 134–136 | 90–110 | Not reported |

| Solubility | Moderate in polar solvents (DMF, DMSO) | High in water | Low in aqueous media |

| LogP | 0.88 | 0.2–0.5 | 2.5–3.0 |

| Key Functional Groups | Azetidine, thiol, dihydrothiazole | Azetidine, thiol | Macrolide, azetidine-thiol |

| References |

Q & A

Q. What are the critical parameters to ensure high yield and purity during the synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride?

- Methodological Answer : Synthesis protocols should focus on:

- Reaction Conditions : Reflux in acetic acid (3–5 hours) with sodium acetate as a base to facilitate cyclization and thiol group stabilization .

- Precursor Selection : Use of 2-aminothiazole derivatives and azetidine precursors to ensure regioselectivity .

- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials and byproducts .

- Key Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetic acid | |

| Catalyst | Sodium acetate | |

| Temperature | Reflux (~110–120°C) | |

| Purification Method | DMF/acetic acid recrystallization |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments in the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and thiazoline moiety (δ 2.5–3.5 ppm for dihydrothiazol protons) .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 226.21 (free base) and 262.66 (hydrochloride salt) using ESI-MS .

- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .

Q. What safety protocols are recommended for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in a cool (<25°C), ventilated area away from oxidizers and moisture to prevent decomposition .

- PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize spills with 5% sodium bicarbonate solution and dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Parameters : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (to identify nucleophilic/electrophilic sites) .

- Applications : Correlate computed dipole moments with solubility in polar solvents (e.g., DMSO) for bioavailability studies .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antimycobacterial studies) and include positive controls (e.g., isoniazid) .

- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for variances in experimental protocols .

Q. What methodological approaches are recommended for molecular docking studies targeting enzymes like mycobacterial InhA?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, with grid boxes centered on the InhA NADH-binding site .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values to prioritize hits .

- Dynamic Analysis : Perform molecular dynamics (MD) simulations (50 ns) to assess binding stability and hydrogen bond persistence .

Key Considerations for Experimental Design

- Data Contradiction Analysis : When antimicrobial activity varies between studies, evaluate differences in microbial strains, growth media (e.g., Middlebrook 7H9 vs. LB broth), and incubation times .

- Theoretical Frameworks : Align hypotheses with established mechanisms (e.g., thiol-mediated enzyme inhibition) to guide target selection and assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.